molecular formula C13H21ClFN B1445783 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride CAS No. 1864072-90-1

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride

Cat. No. B1445783
M. Wt: 245.76 g/mol
InChI Key: SKIJGAQQKBDLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride (EFPA-HCl) is a fluorinated amine hydrochloride used in organic synthesis and as a pharmaceutical intermediate. EFPA-HCl is a versatile compound that has been used in a variety of applications, ranging from the synthesis of antibiotics to the development of novel drug delivery systems. EFPA-HCl has a wide range of biological and pharmacological properties, making it a valuable compound for research and development.

Scientific Research Applications

Synthesis and Anticancer Applications

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and tested against various human tumor cell lines, showing significant cytotoxicity, potentially more than traditional drugs like doxorubicin, cisplatin, 5-fluorouracil, and etoposide. These complexes exhibit polymeric chains in their crystal structures, highlighting the role of similar compounds in the development of new anticancer drugs (Basu Baul et al., 2009).

Catalysis and Material Science

Polyhedral oligomeric silsesquioxanes (POSSs) conjugated with differently functionalized arylphosphine ligands have shown excellent solubility and stability as precatalysts in catalytic ethylene trimerization and tetramerization, indicating the potential of related compounds in catalysis and material science applications (Lee & Hong, 2018).

Organic Synthesis and Medicinal Chemistry

The synthesis of related compounds, such as 2-alkoxypentan-3-amine hydrochlorides, demonstrates the versatility of similar molecules in organic synthesis, serving as intermediates for medical research and pharmaceutical applications (Zhang Ping-rong, 2009).

Fluorinated Compounds in Drug Development

Fluorination is a common modification in drug development to enhance the properties of pharmaceutical compounds. Studies on the synthesis and application of fluorinated compounds, such as radical fluorination to create novel building blocks, reflect the ongoing research in utilizing fluorination for developing new therapeutic agents (Goh & Adsool, 2015).

properties

IUPAC Name

3-ethyl-1-(2-fluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-7-5-6-8-12(11)14;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIJGAQQKBDLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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